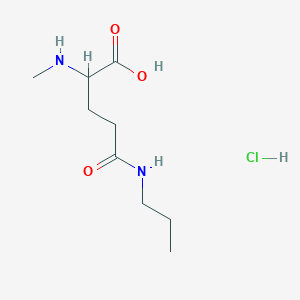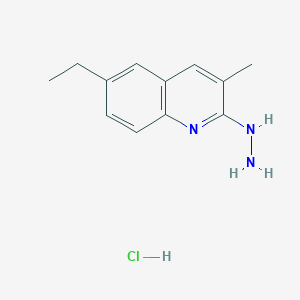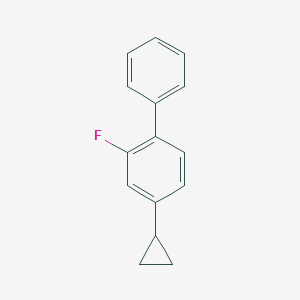
5'-Tosyl-2'-deoxy Cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Tosyl-2’-deoxy Cytidine is a nucleoside derivative used primarily in the synthesis of vitamin B12 coenzyme analogs containing 2’-deoxynucleoside . It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the 5’ position of the 2’-deoxy cytidine molecule. This compound has a molecular formula of C16H19N3O6S and a molecular weight of 381.40 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl-2’-deoxy Cytidine typically involves the tosylation of 2’-deoxy cytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by the selective tosylation at the 5’ position. The reaction is usually carried out in the presence of a base such as pyridine and a tosyl chloride reagent.
Industrial Production Methods: Industrial production of 5’-Tosyl-2’-deoxy Cytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The compound is often crystallized and dried to obtain a stable, solid form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Tosyl-2’-deoxy Cytidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an amino-deoxy cytidine derivative.
Aplicaciones Científicas De Investigación
5’-Tosyl-2’-deoxy Cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs and coenzymes.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is employed in the production of various biochemical reagents and diagnostic tools.
Propiedades
Fórmula molecular |
C16H19N3O6S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13+,15+/m0/s1 |
Clave InChI |
IENUZDCEUIARIF-GZBFAFLISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


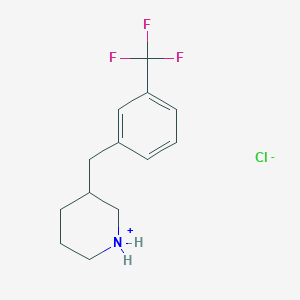
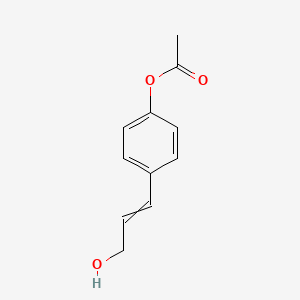
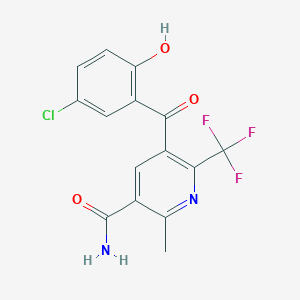

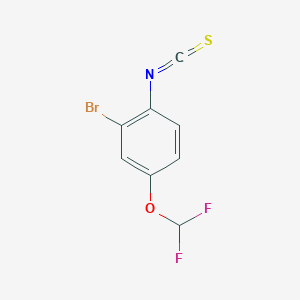

![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)
![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)

